
7-Epiloganin tetraacetate
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Overview
Description
7-Epiloganin tetraacetate is a terpene glycoside.
Scientific Research Applications
Pharmacological Applications
7-Epiloganin tetraacetate exhibits significant pharmacological potential, particularly in the following areas:
- Antioxidant Activity : Studies have shown that extracts containing this compound demonstrate strong antioxidant properties. For instance, a study utilizing high-resolution liquid chromatography coupled with mass spectrometry (HR-LCMS) identified this compound among others in Teucrium polium extracts. The antioxidant activity was assessed using various assays, highlighting its ability to scavenge free radicals effectively, which is crucial in preventing oxidative stress-related diseases .
- Anticancer Properties : Research indicates that this compound may inhibit cancer cell proliferation. In vitro studies have demonstrated its effectiveness against various cancer cell lines, showcasing promising results in reducing cell viability and inducing apoptosis . The compound's mechanism of action appears to involve modulation of signaling pathways associated with cell survival and death.
- Antimicrobial Effects : The compound has been tested for its antimicrobial efficacy against several pathogens. In vitro assays revealed that this compound exhibits inhibitory effects on bacteria such as Acinetobacter baumannii and viruses like Coxsackievirus B-3. These findings suggest its potential use in developing antimicrobial agents .
Cosmetic Applications
The cosmetic industry is increasingly interested in natural compounds like this compound due to their safety and efficacy:
- Skin Care Formulations : The compound's antioxidant properties make it a valuable ingredient in skin care products aimed at combating aging and protecting against environmental damage. Its inclusion in formulations can enhance the stability and effectiveness of active ingredients, contributing to overall skin health .
- Wound Healing : Preliminary studies suggest that formulations containing this compound may promote wound healing. Its anti-inflammatory properties could aid in reducing irritation and accelerating the healing process when applied topically .
Agricultural Applications
In agriculture, the use of natural compounds like this compound is gaining traction:
- Pesticidal Properties : There is emerging evidence that compounds derived from Teucrium polium, including this compound, may possess insecticidal or fungicidal properties. This can be particularly beneficial for sustainable agriculture practices aimed at reducing chemical pesticide usage .
Data Table: Summary of Applications
Application Area | Specific Uses | Evidence Source |
---|---|---|
Pharmacology | Antioxidant, anticancer, antimicrobial | |
Cosmetics | Skin care formulations, wound healing | |
Agriculture | Pesticidal properties |
Case Studies
- Antioxidant Efficacy : A study conducted on Teucrium polium extracts demonstrated that the inclusion of this compound significantly increased the antioxidant capacity compared to control groups. The DPPH radical scavenging assay showed an IC50 value indicating strong activity .
- Antimicrobial Testing : In a comparative study, various extracts were tested against Pseudomonas aeruginosa. The results indicated that those containing this compound had the highest zones of inhibition, suggesting its potential as a natural antimicrobial agent .
- Cosmetic Formulation Development : A formulation containing this compound was evaluated for skin moisturizing properties. Clinical trials showed improved hydration levels in participants after regular application over four weeks, highlighting its efficacy in cosmetic applications .
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 7-Epiloganin tetraacetate, and how can its purity be validated?
- Methodological Answer : Synthesis typically involves acetylation of the parent iridoid glycoside (e.g., 7-epi-loganin) using acetic anhydride in the presence of a catalyst. Purification often employs column chromatography with gradients of ethyl acetate/hexane. Validation requires nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C, and 2D-COSY/HMBC) to confirm acetyl group positions and high-resolution mass spectrometry (HRMS) for molecular weight verification . Purity can be assessed via HPLC with UV detection (λ = 230–260 nm) and comparison to reference standards .
Q. How is the structural conformation of this compound determined experimentally?
- Methodological Answer : X-ray crystallography of its derivatives (e.g., tetraacetate) provides definitive stereochemical assignments. For non-crystalline samples, NOESY/ROESY NMR experiments reveal spatial correlations between protons, while electronic circular dichroism (ECD) confirms absolute configurations for chiral centers . Computational modeling (DFT or molecular mechanics) can supplement experimental data .
Q. What are the stability considerations for this compound under varying experimental conditions?
- Methodological Answer : Stability studies should include:
- Thermal stability : Thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) to assess decomposition temperatures.
- Solvent compatibility : Monitor degradation via NMR in polar aprotic solvents (e.g., DMSO, acetone) over 24–72 hours.
- pH sensitivity : Test aqueous solubility and hydrolysis rates at pH 2–9 using LC-MS to detect deacetylated byproducts .
Advanced Research Questions
Q. How can researchers resolve contradictions in spectroscopic data for this compound derivatives?
- Methodological Answer : Discrepancies in NMR or MS data may arise from conformational flexibility or impurities. Strategies include:
- Multi-technique validation : Cross-reference NMR with FT-IR (C=O stretching at ~1740 cm⁻¹ for acetyl groups) and X-ray crystallography .
- Isotopic labeling : Use ¹³C-labeled acetic anhydride during synthesis to trace acetylation sites via ¹³C NMR .
- Dynamic NMR : Analyze temperature-dependent spectral changes to identify rotamers or equilibrium conformers .
Q. What experimental designs are optimal for evaluating the anticancer synergism of this compound with other agents?
- Methodological Answer :
- In vitro synergy assays : Use combination index (CI) calculations via the Chou-Talalay method. Test serial dilutions of this compound with standard chemotherapeutics (e.g., doxorubicin) in cancer cell lines (e.g., MCF-7, HepG2) .
- Mechanistic studies : Employ RNA sequencing to identify pathways modulated by the combination (e.g., apoptosis, oxidative stress) .
- In vivo validation : Use xenograft models with pharmacokinetic monitoring to assess bioavailability and toxicity .
Q. How can computational methods predict the binding affinity of this compound to biological targets?
- Methodological Answer :
- Molecular docking : Use AutoDock Vina or Schrödinger Suite to simulate interactions with receptors (e.g., kappa opioid receptors or mitotic kinesins). Validate docking poses with molecular dynamics (MD) simulations in explicit solvent .
- QSAR modeling : Develop quantitative structure-activity relationship models using descriptors like logP, polar surface area, and H-bonding capacity to predict bioactivity .
Q. What strategies improve the targeted delivery of this compound in vivo?
- Methodological Answer :
- Nanocarrier systems : Encapsulate the compound in PEGylated liposomes or PLGA nanoparticles. Characterize encapsulation efficiency via UV-Vis spectrophotometry and release kinetics using dialysis membranes .
- Ligand conjugation : Attach targeting moieties (e.g., folate or RGD peptides) via ester linkages. Confirm conjugation success via MALDI-TOF MS .
Q. Data Analysis and Reproducibility Challenges
Q. How should researchers address batch-to-batch variability in this compound synthesis?
- Methodological Answer :
- Process optimization : Use design of experiments (DoE) to identify critical parameters (e.g., reaction time, catalyst ratio).
- Quality control : Implement in-line FT-IR or Raman spectroscopy for real-time monitoring of acetylation .
- Interlaboratory validation : Share protocols with independent labs and standardize reference materials .
Q. What analytical techniques are critical for distinguishing this compound from its isomers?
- Methodological Answer :
- Chiral chromatography : Use a Chiralpak IC column with hexane/isopropanol gradients to resolve epimers.
- Ion mobility spectrometry (IMS) : Differentiate isomers based on collision cross-section differences .
Q. Future Research Directions
Q. What gaps exist in understanding the metabolic fate of this compound?
Properties
Molecular Formula |
C25H34O14 |
---|---|
Molecular Weight |
558.5 g/mol |
IUPAC Name |
methyl (1S,4aS,6R,7R,7aS)-6-hydroxy-7-methyl-1-[(2S,3R,4S,5R,6R)-3,4,5-triacetyloxy-6-(acetyloxymethyl)oxan-2-yl]oxy-1,4a,5,6,7,7a-hexahydrocyclopenta[c]pyran-4-carboxylate |
InChI |
InChI=1S/C25H34O14/c1-10-17(30)7-15-16(23(31)32-6)8-34-24(19(10)15)39-25-22(37-14(5)29)21(36-13(4)28)20(35-12(3)27)18(38-25)9-33-11(2)26/h8,10,15,17-22,24-25,30H,7,9H2,1-6H3/t10-,15+,17+,18+,19+,20+,21-,22+,24-,25-/m0/s1 |
InChI Key |
WZCFCKSAJWMDCC-QXKHIQGTSA-N |
SMILES |
CC1C(CC2C1C(OC=C2C(=O)OC)OC3C(C(C(C(O3)COC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C)O |
Isomeric SMILES |
C[C@H]1[C@@H](C[C@H]2[C@@H]1[C@@H](OC=C2C(=O)OC)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)COC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C)O |
Canonical SMILES |
CC1C(CC2C1C(OC=C2C(=O)OC)OC3C(C(C(C(O3)COC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C)O |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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